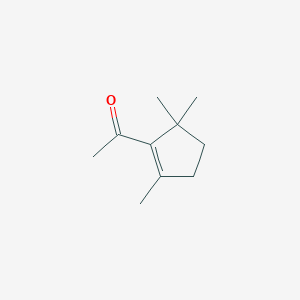![molecular formula C5H11NO2 B162710 [(2R,4R)-4-Aminooxolan-2-yl]methanol CAS No. 127682-80-8](/img/structure/B162710.png)
[(2R,4R)-4-Aminooxolan-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,4R)-4-Aminooxolan-2-yl]methanol, also known as AMO, is a chiral building block that has gained significant attention in recent years due to its potential applications in the fields of medicinal chemistry, drug discovery, and organic synthesis. AMO is a versatile compound that can be used as a starting material for the synthesis of various biologically active molecules, including nucleoside analogs, antiviral agents, and enzyme inhibitors.
Mecanismo De Acción
The mechanism of action of [(2R,4R)-4-Aminooxolan-2-yl]methanol is not well understood, but it is believed to act as a prodrug that is converted into the active metabolite inside the cells. The active metabolite of [(2R,4R)-4-Aminooxolan-2-yl]methanol is thought to inhibit viral replication by interfering with the synthesis of viral DNA or RNA.
Efectos Bioquímicos Y Fisiológicos
[(2R,4R)-4-Aminooxolan-2-yl]methanol has been shown to exhibit low toxicity and good biocompatibility, making it an attractive candidate for drug development. However, the biochemical and physiological effects of [(2R,4R)-4-Aminooxolan-2-yl]methanol are not well studied, and further research is needed to understand its potential side effects and long-term effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using [(2R,4R)-4-Aminooxolan-2-yl]methanol in lab experiments is its high enantiomeric purity, which makes it a useful chiral building block for the synthesis of biologically active molecules. However, the synthesis of [(2R,4R)-4-Aminooxolan-2-yl]methanol can be challenging and requires specialized equipment and expertise. Additionally, the cost of [(2R,4R)-4-Aminooxolan-2-yl]methanol is relatively high, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several areas of research that could benefit from further investigation of [(2R,4R)-4-Aminooxolan-2-yl]methanol. One potential direction is the development of new [(2R,4R)-4-Aminooxolan-2-yl]methanol-based nucleoside analogs with improved antiviral activity and reduced toxicity. Another area of interest is the synthesis of [(2R,4R)-4-Aminooxolan-2-yl]methanol-based enzyme inhibitors for the treatment of various diseases, including cancer and diabetes. Additionally, further studies are needed to understand the biochemical and physiological effects of [(2R,4R)-4-Aminooxolan-2-yl]methanol and its potential long-term effects on human health.
Métodos De Síntesis
The synthesis of [(2R,4R)-4-Aminooxolan-2-yl]methanol can be achieved through several different methods, including asymmetric reduction of oxalyl chloride, stereoselective reduction of oxazolidinone, and stereoselective reduction of oxazoline. One of the most commonly used methods for the synthesis of [(2R,4R)-4-Aminooxolan-2-yl]methanol is the reduction of oxazolidinone using a chiral catalyst, which yields the desired compound with high enantiomeric purity.
Aplicaciones Científicas De Investigación
[(2R,4R)-4-Aminooxolan-2-yl]methanol has been extensively studied for its potential applications in the fields of medicinal chemistry and drug discovery. Several studies have reported the synthesis of [(2R,4R)-4-Aminooxolan-2-yl]methanol-based nucleoside analogs that exhibit potent antiviral activity against a range of viruses, including HIV, hepatitis B, and herpes simplex virus. [(2R,4R)-4-Aminooxolan-2-yl]methanol has also been used as a starting material for the synthesis of various enzyme inhibitors, such as dipeptidyl peptidase IV (DPP-IV) inhibitors, which are used in the treatment of type 2 diabetes.
Propiedades
Número CAS |
127682-80-8 |
|---|---|
Nombre del producto |
[(2R,4R)-4-Aminooxolan-2-yl]methanol |
Fórmula molecular |
C5H11NO2 |
Peso molecular |
117.15 g/mol |
Nombre IUPAC |
[(2R,4R)-4-aminooxolan-2-yl]methanol |
InChI |
InChI=1S/C5H11NO2/c6-4-1-5(2-7)8-3-4/h4-5,7H,1-3,6H2/t4-,5-/m1/s1 |
Clave InChI |
ADZPPBOWUMWUIE-RFZPGFLSSA-N |
SMILES isomérico |
C1[C@H](CO[C@H]1CO)N |
SMILES |
C1C(COC1CO)N |
SMILES canónico |
C1C(COC1CO)N |
Sinónimos |
(2R, 4R)-4-AMINOTETRAHYDROFURAN-2-METHANOL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



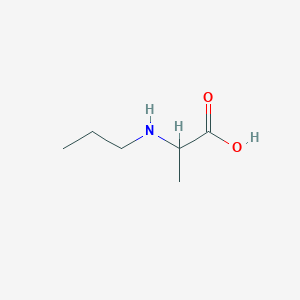


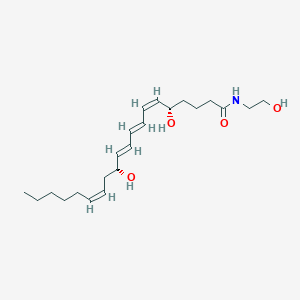
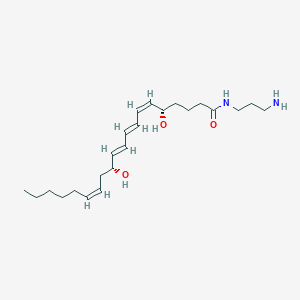

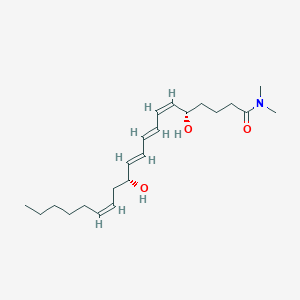
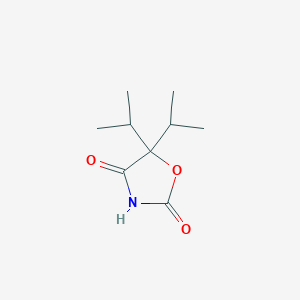



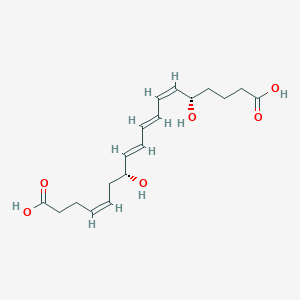
![1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B162652.png)
